N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
Description
This compound is a synthetic ethanediamide derivative featuring a benzodioxolyl moiety linked to a piperazine-ethyl chain substituted with a 2-methoxyphenyl group. Its design integrates structural motifs associated with enzyme inhibition, particularly targeting proteases like falcipain-2 in Plasmodium falciparum (malaria parasite) .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-29-18-5-3-2-4-17(18)26-12-10-25(11-13-26)9-8-23-21(27)22(28)24-16-6-7-19-20(14-16)31-15-30-19/h2-7,14H,8-13,15H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYMSSIOQGUNKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole derivative and the piperazine derivative. These intermediates are then coupled using oxalyl chloride to form the oxalamide linkage. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, while the piperazine ring can modulate the compound’s binding affinity and selectivity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Quinolinyl Oxamide Derivative (QOD): N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Structural Differences :
- Core : Shares the ethanediamide backbone and benzodioxolyl group.
- Substituent: Replaces the 2-methoxyphenyl-piperazine with a tetrahydroquinolin-6-yl ethyl chain. Functional Implications:
- Activity: Demonstrated falcipain-2 inhibition, though with lower selectivity due to quinoline’s broader pharmacophore interactions .
Table 1: Key Structural and Functional Comparisons
| Feature | Main Compound | QOD |
|---|---|---|
| Piperazine Substituent | 2-Methoxyphenyl | None (tetrahydroquinoline chain) |
| Amide Linkage | Ethanediamide | Ethanediamide |
| Target Enzyme | Falcipain-2 | Falcipain-2 |
| CNS Penetration | Moderate (methoxy group) | Low (bulky quinoline) |
Fluorophenyl-Piperazine Analog: N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide
Structural Differences :
- Piperazine Substituent : 4-Fluorophenyl vs. 2-methoxyphenyl in the main compound.
- Ethyl Chain : Tetrahydrofuranmethyl group appended to the ethanediamide nitrogen.
Functional Implications : - Pharmacokinetics : The tetrahydrofuranmethyl group may enhance solubility but reduce metabolic stability due to oxidative vulnerabilities .
Table 2: Substituent Impact on Binding and Stability
| Parameter | Main Compound (2-Methoxyphenyl) | Fluorophenyl Analog |
|---|---|---|
| Piperazine pKa | ~7.5 (moderate basicity) | ~6.8 (lower basicity) |
| Metabolic Stability | Moderate (methoxy demethylation) | Low (tetrahydrofuran oxidation) |
| Selectivity | High for serotonin receptors | Broader receptor off-target effects |
Sulfonamido Benzoic Acid Derivative: 4-{N-[(2H-1,3-Benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid
Structural Differences :
- Core : Replaces ethanediamide with a sulfonamido-benzoic acid group.
- Benzodioxole Attachment : Direct methyl linkage instead of ethyl-piperazine.
Functional Implications : - Target Specificity : Dual inhibition of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), unlike the main compound’s protease focus.
- Solubility : Carboxylic acid group improves aqueous solubility but limits blood-brain barrier penetration .
Table 3: Structural Determinants of Enzyme Targeting
| Feature | Main Compound | Sulfonamido Benzoic Acid Derivative |
|---|---|---|
| Key Functional Group | Ethanediamide | Sulfonamido-benzoic acid |
| Primary Targets | Falcipain-2 | 5-LOX, mPGES-1 |
| CNS Activity | Moderate | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
